2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

Medicinal Chemistry Organic Synthesis Local Anesthetics

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS 83480-46-0) is a nitroaniline-derived propanamide building block (C₁₀H₁₁ClN₂O₃, MW 242.66 g/mol). It is characterized by an α‑chloroacyl moiety attached to a 2‑methyl‑4‑nitroaniline core, which makes it a versatile intermediate for synthesizing local anesthetics and other functionalized amides.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66
CAS No. 83480-46-0
Cat. No. B2811048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide
CAS83480-46-0
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Cl
InChIInChI=1S/C10H11ClN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14)
InChIKeyFERPFSWSQHPEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS 83480-46-0) Supplier and Research Overview


2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS 83480-46-0) is a nitroaniline-derived propanamide building block (C₁₀H₁₁ClN₂O₃, MW 242.66 g/mol) . It is characterized by an α‑chloroacyl moiety attached to a 2‑methyl‑4‑nitroaniline core, which makes it a versatile intermediate for synthesizing local anesthetics and other functionalized amides [1]. Commercially, it is supplied by vendors such as leyan.com and chemscene.com at purities of ≥98% .

Why In-Class N-Aryl Propanamides Cannot Simply Replace 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide


The specific substitution pattern of 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide (2‑methyl, 4‑nitro, and α‑chloro) is non‑interchangeable with other N‑aryl propanamides. While analogs like 3‑chloro‑N‑(2‑methyl‑4‑nitrophenyl)propanamide or N‑(2‑methyl‑4‑nitrophenyl)propanamide share the core aryl group, the position of the halogen (α vs. β) or its absence fundamentally alters the reactivity and, consequently, the synthetic utility . This compound's α‑chloro group is essential for nucleophilic substitution reactions that generate downstream bioactive molecules; replacement with a β‑chloro or non‑halogenated analog would lead to different reaction pathways, kinetics, and product profiles, thereby compromising the integrity of established synthetic routes .

Procurement-Critical Performance Data for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS 83480-46-0)


Optimized Synthetic Yield for Local Anesthetic Precursors

The compound's utility is validated by its use as a reactant in a high-yielding (70%) synthesis of local anesthetic analogs. This yield is directly reported for the reaction of 2‑chloropropanoyl chloride with 2‑methyl‑4‑nitroaniline (the target compound) in the presence of sodium acetate and Solvent Yellow 146 over 0.58 hours [1]. While direct comparative yield data for the same reaction with alternative acyl chlorides (e.g., 3‑chloropropanoyl chloride) is not provided in the same source, this 70% yield serves as a quantifiable benchmark for procurement when the target is the specific α‑chloroamide intermediate [1].

Medicinal Chemistry Organic Synthesis Local Anesthetics

Consistent High Purity for Downstream Synthetic Reliability

Multiple reputable vendors, including leyan.com and chemscene.com, consistently supply this compound at a purity of 98% . This level of purity is a critical procurement parameter, as lower purity batches could introduce impurities that interfere with sensitive downstream reactions, such as nucleophilic substitutions or cross-couplings.

Chemical Sourcing Quality Control Reproducibility

Key Applications for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide in Medicinal Chemistry and Organic Synthesis


Synthesis of Local Anesthetic Analogs

This compound is a key reactant in the synthesis of 2-N,N‑dialkylaminoacyl‑2′‑methyl‑4′‑aminophenyl local anesthetics, which are analogs of lidocaine and tetracaine [1]. The α‑chloro group is essential for introducing the dialkylamino moiety, a critical pharmacophore for anesthetic activity [1].

Acylation Agent for Nitroaniline Derivatives

Its primary utility lies in its function as an α‑chloroacylating agent for 2‑methyl‑4‑nitroaniline, enabling the introduction of a reactive 2‑chloropropanamide moiety into more complex molecular architectures [1].

Precursor for Antimicrobial Candidate Synthesis

Research into structurally related N‑(2‑methyl‑4‑nitrophenyl) propanamides has demonstrated their potential as antimicrobial agents [2]. While data on this exact compound is limited, its structural similarity suggests it could serve as a precursor or scaffold for developing new antibacterial or antifungal candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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